molecular formula C6H10ClN B14464125 2-Chloro-2-azabicyclo[2.2.1]heptane CAS No. 66399-05-1

2-Chloro-2-azabicyclo[2.2.1]heptane

Cat. No.: B14464125
CAS No.: 66399-05-1
M. Wt: 131.60 g/mol
InChI Key: SZDCMBCVSXMYNQ-UHFFFAOYSA-N
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Description

2-Chloro-2-azabicyclo[221]heptane is a bicyclic compound that contains a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the reaction of cyclopentene with a nitrogen-containing reagent under specific conditions. For example, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . Another method involves the use of SmI2-mediated cascade reactions, which include spirocyclization and rearrangement steps to form the desired bicyclic framework .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. These methods may include the use of large-scale reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The nitrogen atom and other functional groups in the compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, SmI2, and various electrophilic reagents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation reactions may produce oxygenated bicyclic compounds .

Scientific Research Applications

2-Chloro-2-azabicyclo[2.2.1]heptane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-Chloro-2-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the chlorine atom, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

66399-05-1

Molecular Formula

C6H10ClN

Molecular Weight

131.60 g/mol

IUPAC Name

2-chloro-2-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C6H10ClN/c7-8-4-5-1-2-6(8)3-5/h5-6H,1-4H2

InChI Key

SZDCMBCVSXMYNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CN2Cl

Origin of Product

United States

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